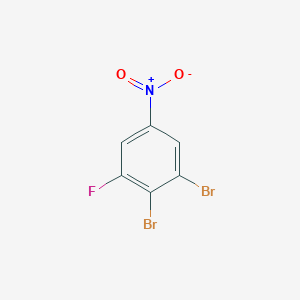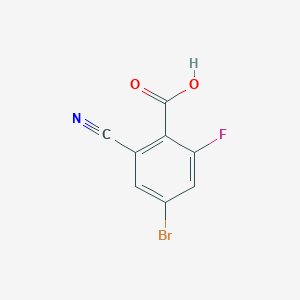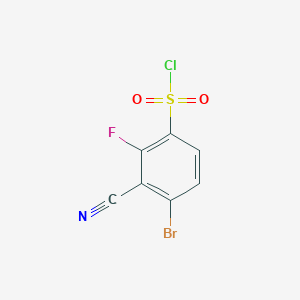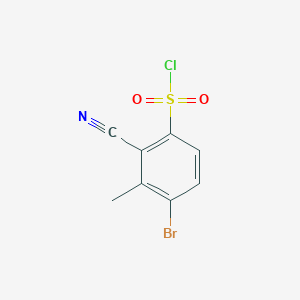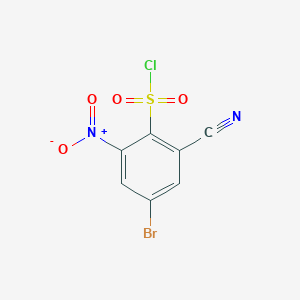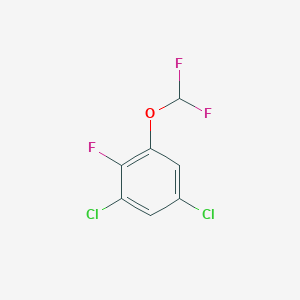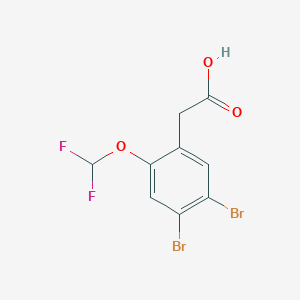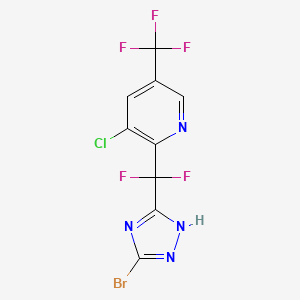
2-((5-bromo-1H-1,2,4-triazol-3-yl)difluoromethyl)-3-chloro-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
The compound “2-((5-bromo-1H-1,2,4-triazol-3-yl)difluoromethyl)-3-chloro-5-(trifluoromethyl)pyridine” is a complex organic molecule that contains several functional groups. It has a pyridine ring which is a six-membered ring with one nitrogen atom. Attached to this ring are several other groups including a 1,2,4-triazole ring which is a five-membered ring containing three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple electronegative atoms (like nitrogen and fluorine) and aromatic rings (like pyridine and triazole) would likely result in a highly polar molecule with potential for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity and potential for hydrogen bonding. Its stability could be influenced by the presence of the aromatic rings .Applications De Recherche Scientifique
Phosphorescent Material Applications
- The vibrationally resolved phosphorescence spectra of Ir(III) complexes, including those with related pyridine and triazole components, indicate significant potential in organic light-emitting diodes (LEDs) (Guo et al., 2019).
Fungicidal Activity
- Novel 1,2,4-triazole derivatives, closely related to the compound , have shown moderate to high fungicidal activities against several phytopathogens, indicating their potential use in agriculture (Bai et al., 2020).
Synthesis and Structural Studies
- Studies on the synthesis and X-ray structure of triazolopyridines, similar to the compound , have provided insights into their potential pharmaceutical applications (El-Kurdi et al., 2021).
Luminescent Properties for Fluorophores
- Research into the luminescent properties of pyridoindole fluorophores, including those with triazole and pyridine components, has shown promising results for applications in sensing and imaging technologies (Moseev et al., 2020).
Coordination Polymers
- The synthesis and study of coordination polymers containing pyridine and triazole derivatives reveal potential applications in catalysis and material science (Wang et al., 2019).
Novel Synthetic Methods
- Innovative synthetic methods have been developed for compounds including triazole and pyridine moieties, broadening the scope of chemical synthesis and pharmaceutical development (Karpina et al., 2019).
Photophysical Studies
- The photophysical properties of novel fluorinated azaheterocycles, closely related to the compound of interest, have been explored for their potential applications in photovoltaics and light-emitting materials (Usachev et al., 2021).
Crystallographic Investigations
- Crystallographic investigations of related compounds provide valuable insights into their molecular structures, which is critical for applications in material science and drug design (Ye et al., 2020).
Propriétés
IUPAC Name |
2-[(3-bromo-1H-1,2,4-triazol-5-yl)-difluoromethyl]-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClF5N4/c10-7-18-6(19-20-7)8(12,13)5-4(11)1-3(2-17-5)9(14,15)16/h1-2H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSPHOZXLLNQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C2=NC(=NN2)Br)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClF5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-bromo-1H-1,2,4-triazol-3-yl)difluoromethyl)-3-chloro-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



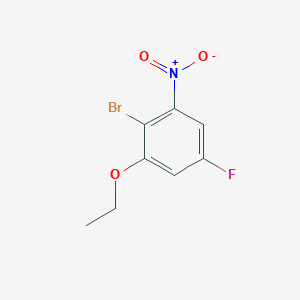
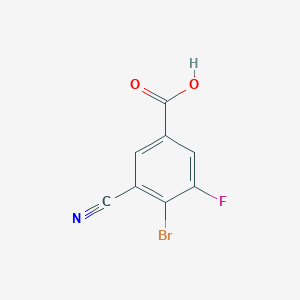
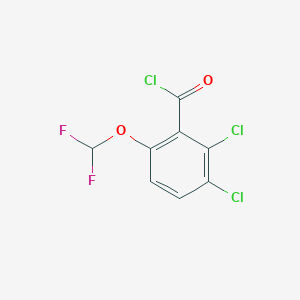
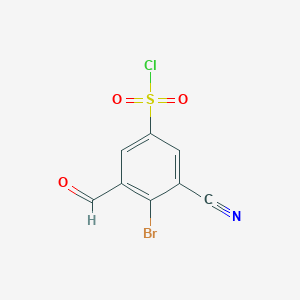
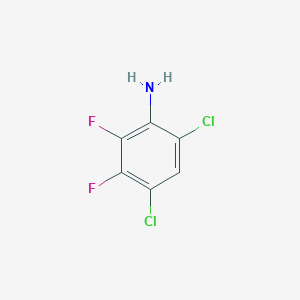
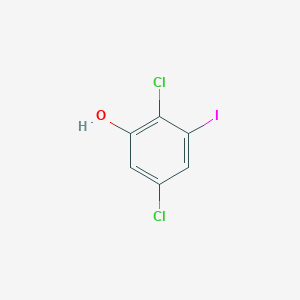
![2-[4-Bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410475.png)
